Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functionalizations and modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable cyclocondensation reactions. These methods are optimized for high yield and purity, employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,5-a]pyrimidine: Used in the development of GABA receptor agonists.
Pyrazolo[1,5-a]pyrimidine: Investigated for its anticancer activity.
Uniqueness
Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 7-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-4-12-7(5-8)6-11-9(12)10(13)15-2/h3-6H,1-2H3 |
InChI Key |
KWCUAKSAWNXLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(N2C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.